molecular formula C7H2Br2ClF3O B14762554 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol

4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol

Cat. No.: B14762554
M. Wt: 354.34 g/mol
InChI Key: SRTWEOXXUHXRLN-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol is a halogenated phenol compound with the molecular formula C7H2Br2ClF3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring, making it a highly functionalized aromatic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 2-chloro-3-(trifluoromethyl)phenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the phenol ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and purification steps. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenol derivatives can be obtained.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related compounds.

Scientific Research Applications

4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

  • 2,4-Dibromo-6-(trifluoromethyl)phenol
  • 2,4,6-Tribromo-3-(trifluoromethyl)phenol

Comparison: 4,6-Dibromo-2-chloro-3-(trifluoromethyl)phenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its analogs. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H2Br2ClF3O

Molecular Weight

354.34 g/mol

IUPAC Name

4,6-dibromo-2-chloro-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H2Br2ClF3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H

InChI Key

SRTWEOXXUHXRLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Cl)C(F)(F)F)Br

Origin of Product

United States

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